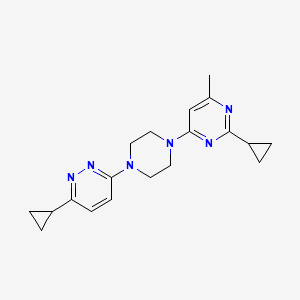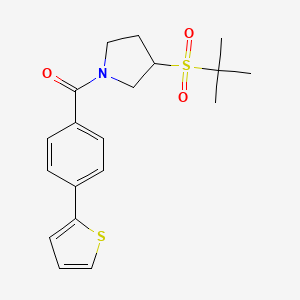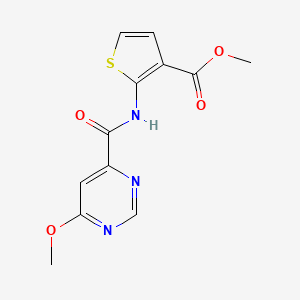
3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H24N6 and its molecular weight is 336.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Diabetic Drug Development
- A study by Bindu, Vijayalakshmi, and Manikandan (2019) involved the synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed promising antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Lipo-Oxygenase Inhibition
- Research by Asghari et al. (2015) synthesized new derivatives of pyrimidinylthio pyrimidotriazolothiadiazines as potential 15-lipo-oxygenase inhibitors. These compounds could have implications in inflammatory and other related diseases (Asghari et al., 2015).
Synthesis of Heterocyclic Systems
- A study by Kočevar, Stanovnik, and Tiŝler (1978) focused on the synthesis of 3-Diazopyrazolo[3,4-b] pyridine and its transformation into various heterocyclic systems. These systems have potential applications in the development of new pharmaceutical compounds (Kočevar, Stanovnik, & Tiŝler, 1978).
Analgesic and Antiparkinsonian Activities
- Amr, Maigali, and Abdulla (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, exhibiting significant analgesic and antiparkinsonian activities. This research highlights the therapeutic potential of such compounds in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Activity
- Othman (2013) conducted research on new pyridine-2(1H)-thiones and related compounds, evaluating their antimicrobial activities. These findings are significant in the development of new antimicrobial agents (Othman, 2013).
Adenosine A2A Receptor Antagonists
- Peng et al. (2004) synthesized bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, showing high affinity and selectivity for adenosine A2a receptors. This has implications in the treatment of Parkinson's disease (Peng et al., 2004).
Antibacterial Agents
- Tucker et al. (1998) investigated piperazinyl oxazolidinones containing heteroaromatic rings like pyridine and pyridazine, discovering compounds with significant antibacterial properties against gram-positive pathogens (Tucker et al., 1998).
Androgen Receptor Downregulator
- Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, from a series of triazolopyridazine derivatives. This compound is significant for the treatment of advanced prostate cancer (Bradbury et al., 2013).
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-12-18(21-19(20-13)15-4-5-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-2-3-14/h6-7,12,14-15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMFLYUNKBVPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)





![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)
![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)
![6-Ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2419032.png)
